molecular formula C17H22N2O5 B12712999 Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester CAS No. 91119-66-3

Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester

Cat. No.: B12712999
CAS No.: 91119-66-3
M. Wt: 334.4 g/mol
InChI Key: DAIMSYDEJRJHOR-WQRHYEAKSA-N
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Description

BRN 4567069, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a wide range of applications in the biological field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reaction of pinene with an oxidizing agent to form the diol. The reaction conditions often include the use of solvents such as chloroform, methanol, or toluene, and the process is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1R,2R,3S,5R)-(-)-2,3-pinanediol can yield pinonic acid, while reduction can produce pinane .

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications requiring high stereochemical purity and selectivity .

Properties

CAS No.

91119-66-3

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxypropanoate

InChI

InChI=1S/C17H22N2O5/c1-5-19-14-9-13(7-8-15(14)23-10-16(19)20)11(3)18-24-12(4)17(21)22-6-2/h7-9,12H,5-6,10H2,1-4H3/b18-11-

InChI Key

DAIMSYDEJRJHOR-WQRHYEAKSA-N

Isomeric SMILES

CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OC(C)C(=O)OCC)/C

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C(=NOC(C)C(=O)OCC)C

Origin of Product

United States

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